4-Chloro-3-fluoropyridine
Overview
Description
4-Chloro-3-fluoropyridine: is an organofluorine compound with the molecular formula C5H3ClFN . It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by fluorine and chlorine atoms, respectively.
Mechanism of Action
Target of Action
It is known that fluoropyridines, a class of compounds to which 4-chloro-3-fluoropyridine belongs, have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Result of Action
As a fluoropyridine, it is known to have unique physical, chemical, and biological properties .
Action Environment
The properties of fluoropyridines can be influenced by various factors, including the presence of other substituents in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluoropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in this compound with potassium fluoride (KF). Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis techniques that emphasize regioselectivity and scalability. For instance, regioselective amidomethylation of this compound by metalation and Minisci-type reactions has been employed to produce diverse derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using boron reagents and palladium catalysts.
Addition-Elimination Reactions: These reactions involve the addition of a nucleophile followed by the elimination of a leaving group.
Common Reagents and Conditions:
Potassium Fluoride (KF): Used in nucleophilic substitution reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Sodium Hydroxide (NaOH): Utilized in deamination reactions.
Major Products:
3,4-Difluoropyridine: Formed by nucleophilic substitution of chlorine with fluorine.
Various Amidomethylated Derivatives: Produced through regioselective amidomethylation.
Scientific Research Applications
4-Chloro-3-fluoropyridine has numerous applications in scientific research:
Comparison with Similar Compounds
- 3-Fluoropyridine
- 3-Chloropyridine
- 3-Bromopyridine
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
Comparison: 4-Chloro-3-fluoropyridine is unique due to the simultaneous presence of both fluorine and chlorine atoms on the pyridine ring. This dual substitution imparts distinct electronic properties, making it less reactive than its chlorinated and brominated analogues but more reactive than purely fluorinated pyridines .
Properties
IUPAC Name |
4-chloro-3-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN/c6-4-1-2-8-3-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQUUSCRAKEKQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397332 | |
Record name | 4-Chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2546-56-7 | |
Record name | 4-Chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-chloro-3-fluoropyridine a useful starting material in organic synthesis?
A1: The presence of both chlorine and fluorine atoms in this compound offers versatile options for further functionalization. The research by [] highlights two key aspects:
- Regioselective Deprotonation: The fluorine atom's strong electron-withdrawing nature directs deprotonation to the adjacent carbon, allowing for regioselective functionalization at the 2-position. []
- Minisci-Type Reactions: The chlorine atom can be substituted through various Minisci-type reactions, further expanding the possibilities for structural diversification. []
Q2: What are the advantages of using photo-redox conditions for amidomethylation of this compound compared to traditional methods?
A2: The research by [] demonstrates that photo-redox mediated Minisci-type reactions on this compound offer several advantages:
- Simplified Procedure: Compared to the multi-step deprotonation approach, photo-redox mediated reactions provide a single-step route to the desired 2-amidomethylated products. []
- Scalability: The photo-redox conditions are more amenable to scale-up, making them more suitable for larger-scale synthesis. []
- Broad Scope: The research explored the applicability of this methodology on other 3-fluoropyridines, indicating its potential for a wider range of substrates. []
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